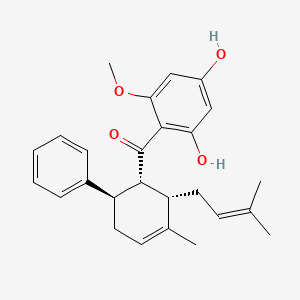

Isopanduratin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopanduratin A is a natural product found in Boesenbergia rotunda with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Isopanduratin A has demonstrated potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells.

- Mechanism of Action : It induces apoptosis through the activation of caspase 3/7, leading to cell death in both two-dimensional and three-dimensional culture conditions. The half-maximal inhibitory concentration (IC50) values were found to be 357 ± 10 nM in 2D cultures and 744 ± 18 nM in 3D cultures .

- Case Study : In a study focusing on HepG2 cells, this compound effectively reduced cell proliferation and altered spheroid morphology, indicating its potential as a therapeutic agent for liver cancer .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against oral pathogens.

- Efficacy Against Streptococcus mutans : The minimum inhibitory concentration (MIC) of this compound against S. mutans was determined to be 4 mg/L, which is notably lower than many other natural antibacterial agents. It completely inactivated S. mutans at a concentration of 20 mg/L within one minute .

- Mechanism : Transmission electron microscopy revealed that this compound damages the cell membrane and wall of bacteria, suggesting its potential use in preventing dental caries .

Anti-Adipogenic Effects

Recent studies have shown that this compound can inhibit adipogenesis, making it a candidate for obesity management.

- Inhibition of Lipid Accumulation : Treatment with this compound resulted in a significant reduction in lipid droplets in 3T3-L1 preadipocytes, with a decrease of up to 93.51% at certain concentrations .

- Mechanisms Involved : The compound modulates key signaling pathways such as AKT/GSK3β and MAPKs, while stimulating the AMPK-ACC pathway. This multi-target approach contributes to its anti-obesogenic activity by inducing cell cycle arrest and suppressing adipocyte maturation .

Skin Depigmentation

This compound has been investigated for its potential in skin depigmentation therapies.

- Effects on Melanocytes : It has been shown to decrease tyrosinase levels in melanocytes, leading to reduced melanin production. This suggests its application in cosmetic formulations aimed at treating hyperpigmentation disorders .

Summary Table of Applications

Análisis De Reacciones Químicas

Key Steps

-

Diels-Alder Reaction : The chalcone intermediate reacts with (E)-ocimene, a conjugated diene, to form the cyclohexenyl core. Reactivity depends on the diene geometry: (E)-ocimene participates effectively, while (Z)-ocimene fails due to steric hindrance and higher energy (6 kcal/mol less stable) .

-

Regioisomer Formation : The reaction produces both panduratin A and isopanduratin A as regioisomers, differing in the position of the prenyl group .

Functional Groups and Reactivity

-

Chalcone Backbone : The α,β-unsaturated ketone (enone) system enables nucleophilic additions (e.g., 1,4-addition) .

-

Prenyl Substituents : The (E)-ocimene-derived prenyl groups influence regioselectivity and stability during cycloaddition .

Reaction Conditions

-

High-Temperature Diels-Alder : Conducted at 150°C without catalysts, favoring thermodynamically controlled adducts .

-

MEM Protection : Ensures selective reactivity of the phenolic hydroxyl group during Claisen condensation .

Comparative Analysis of Regioisomers

| Feature | Panduratin A | This compound |

|---|---|---|

| Prenyl Position | C-2 of cyclohexene | C-3 of cyclohexene |

| Synthetic Yield | Major product | Minor product |

| Biological Activity | Anti-inflammatory , antiviral | Stronger cytotoxicity |

Propiedades

Fórmula molecular |

C26H30O4 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(28)14-19(27)15-23(25)30-4/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1 |

Clave InChI |

DIHCGASLQARQMP-ZFGGDYGUSA-N |

SMILES isomérico |

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3 |

SMILES canónico |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3 |

Sinónimos |

isopanduratin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.